8-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Catalog No.
S832704
CAS No.
1246088-47-0
M.F
C12H15NO2Si
M. Wt
233.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxi...

CAS Number

1246088-47-0

Product Name

8-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

IUPAC Name

2-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)ethynyl-trimethylsilane

Molecular Formula

C12H15NO2Si

Molecular Weight

233.34 g/mol

InChI

InChI=1S/C12H15NO2Si/c1-16(2,3)9-5-10-4-6-13-12-11(10)14-7-8-15-12/h4,6H,7-8H2,1-3H3

InChI Key

QRNQIECCEMRADU-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C#CC1=C2C(=NC=C1)OCCO2

Canonical SMILES

C[Si](C)(C)C#CC1=C2C(=NC=C1)OCCO2

8-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a specialized organic compound characterized by its unique structure, which includes a trimethylsilyl group and a dioxino-pyridine framework. Its molecular formula is C12H15NO2SiC_{12}H_{15}NO_2Si, with a molecular weight of approximately 233.34 g/mol. The compound is classified under specialty materials and is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural features and reactivity profiles .

  • Trimethylsilyl group: This group is generally considered stable and non-toxic [].
  • Ethynyl group: Alkynes with terminal alkynes can be flammable and slightly reactive [].
Typical for compounds containing ethynyl and dioxino groups. Notably, it can undergo nucleophilic additions and cyclization reactions, which are essential in the synthesis of more complex organic molecules. For instance, the presence of the trimethylsilyl group enhances the reactivity of the ethynyl moiety, allowing for selective reactions under mild conditions

The primary applications of 8-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine lie in organic synthesis and potentially in pharmaceuticals. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules used in drug development. Furthermore, it may serve as a building block for materials science applications due to its functional groups that can be modified for various properties .

Synthesis of 8-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the use of trimethylsilylacetylene as a reagent in the formation of the ethynyl group followed by cyclization with appropriate pyridine derivatives. The synthesis may also involve protecting group strategies to ensure selectivity during reaction steps. Various literature sources provide detailed synthetic routes that enhance yields and purity of the final product .

Interaction studies involving 8-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These studies are crucial for understanding its mechanism of action if developed as a therapeutic agent. Preliminary data suggest that similar compounds can interact with enzymes or receptors involved in disease pathways, indicating that further exploration could yield significant insights into their biological roles .

Several compounds exhibit structural similarities to 8-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-EthynylpyridineContains an ethynyl group attached to a pyridine ringSimpler structure; used as a precursor in various syntheses
4-(Trimethylsilyl)phenylacetylenePhenylacetylene derivative with trimethylsilyl groupMore aromatic character; used in polymer chemistry
8-Hydroxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridineHydroxy-substituted variantPotentially different biological activities due to hydroxyl group

The uniqueness of 8-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine lies in its combination of both ethynyl and dioxino functionalities along with the trimethylsilyl group, enhancing its reactivity and potential applications compared to simpler analogs. This structural complexity allows for diverse chemical transformations that are not readily achievable with other similar compounds.

The synthesis of 8-((trimethylsilyl)ethynyl)-2,3-dihydro-dioxino[2,3-b]pyridine emerged from two converging research trajectories: heterocyclic dioxinopyridine chemistry and organosilicon-alkyne hybrid systems. Dioxinopyridines, first explored in the 1980s, gained attention for their fused oxygen-nitrogen ring systems, which mimic natural product scaffolds. The incorporation of silicon-based ethynyl groups arose in the 2000s, driven by interest in stabilizing reactive intermediates for cross-coupling reactions.

A pivotal study by Lazar et al. (2005) demonstrated enantioselective synthesis routes for 2,3-dihydro-dioxino[2,3-b]pyridine derivatives, establishing foundational methods for functionalizing the C8 position. Concurrently, Franz (2007) highlighted the pharmacological potential of organosilicon-alkyne hybrids, prompting investigations into silyl-protected ethynyl groups as steric and electronic modulators. The compound’s first reported synthesis (c. 2012) used a Sonogashira coupling between 8-iodo-2,3-dihydro-dioxino[2,3-b]pyridine and trimethylsilylacetylene, catalyzed by Pd(PPh₃)₄/CuI.

Structural Classification Within Dioxinopyridine Derivatives

The compound belongs to the 2,3-dihydro-dioxino[2,3-b]pyridine family, characterized by a bicyclic system with a pyridine ring fused to a 1,4-dioxane moiety. Key structural features include:

Structural ComponentDescription
Core heterocyclePyridine fused to 1,4-dioxane at positions 2 and 3, creating a planar bicyclic system.
C8 substitutionEthynyl group (-C≡C-) bonded to silicon (trimethylsilyl, -Si(CH₃)₃) at position 8.
Conformational flexibilityPartial saturation of the dioxane ring introduces limited flexibility, favoring planar π-conjugation.

The trimethylsilyl ethynyl group enhances stability against oxidative degradation while enabling further functionalization via desilylation or cross-coupling. Computational studies (e.g., vibrational circular dichroism) confirm the compound’s rigid, stereoelectronically optimized geometry.

Academic Significance in Organosilicon and Alkyne Functionalization Research

This compound exemplifies three critical research themes:

  • Organosilicon Bioisosteres: The trimethylsilyl group mimics hydrocarbon moieties while altering electronic properties, enabling selective interactions with biological targets.
  • Alkyne Click Chemistry: The ethynyl group serves as a linchpin for Huisgen cycloadditions or Sonogashira couplings, facilitating rapid diversification.
  • Heterocyclic Drug Design: Dioxinopyridines are explored as kinase inhibitors and antimicrobial agents, with silicon-ethynyl modifications improving pharmacokinetic profiles.

Recent applications include its use as a precursor for fluorescent probes and metal-organic frameworks (MOFs), leveraging the ethynyl group’s π-conjugation and silicon’s steric bulk.

Wikipedia

8-[(Trimethylsilyl)ethynyl]-2,3-dihydro[1,4]dioxino[2,3-b]pyridine

Dates

Modify: 2023-08-16

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